molecular formula C19H9Cl4N5O5 B11516953 N,2-bis(3,4-dichlorophenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

N,2-bis(3,4-dichlorophenyl)-4,6-dinitro-2H-indazol-3-amine 1-oxide

Cat. No.: B11516953
M. Wt: 529.1 g/mol
InChI Key: DMJRAXITUGHZRQ-UHFFFAOYSA-N
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Description

2-(3,4-DICHLOROPHENYL)-3-[(3,4-DICHLOROPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE is a complex organic compound characterized by its unique structure and chemical properties

Preparation Methods

The synthesis of 2-(3,4-DICHLOROPHENYL)-3-[(3,4-DICHLOROPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE involves multiple steps, typically starting with the preparation of the indazole core. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indazole core or the phenyl groups.

Scientific Research Applications

2-(3,4-DICHLOROPHENYL)-3-[(3,4-DICHLOROPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to proteins or other biomolecules, leading to changes in their activity or function. Understanding the molecular targets and pathways involved is crucial for developing new applications and optimizing its use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3,4-DICHLOROPHENYL)-3-[(3,4-DICHLOROPHENYL)AMINO]-4,6-DINITRO-2H-INDAZOL-1-IUM-1-OLATE stands out due to its unique structure and properties

Properties

Molecular Formula

C19H9Cl4N5O5

Molecular Weight

529.1 g/mol

IUPAC Name

N,2-bis(3,4-dichlorophenyl)-1-hydroxy-4,6-dinitroindazol-3-imine

InChI

InChI=1S/C19H9Cl4N5O5/c20-12-3-1-9(5-14(12)22)24-19-18-16(7-11(27(30)31)8-17(18)28(32)33)26(29)25(19)10-2-4-13(21)15(23)6-10/h1-8,29H

InChI Key

DMJRAXITUGHZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC(=C(C=C4)Cl)Cl)O)Cl)Cl

Origin of Product

United States

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